5,6-Dihydropyridin-2(1H)-ones belong to a class of heterocyclic compounds characterized by a six-membered ring containing one nitrogen atom and a carbonyl group at the 2-position. These compounds are considered privileged structures in medicinal chemistry due to their diverse biological activities and presence in numerous natural products. []
4-Bromo-5,6-dihydropyridin-2(1H)-one is a heterocyclic organic compound that belongs to the class of pyridines. This compound features a bromine atom substituted at the 4-position of the dihydropyridine ring and a carbonyl group at the 2-position. It is of interest in medicinal chemistry due to its potential biological activities and applications in pharmaceuticals.
This compound can be synthesized through various chemical reactions and is often studied in laboratories focused on organic synthesis and medicinal chemistry. It may also be found in nature as part of complex alkaloids or synthesized for research purposes.
4-Bromo-5,6-dihydropyridin-2(1H)-one is classified as a brominated heterocycle. It falls under the category of pyridine derivatives, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The synthesis of 4-Bromo-5,6-dihydropyridin-2(1H)-one typically involves the following methods:
The molecular structure of 4-Bromo-5,6-dihydropyridin-2(1H)-one consists of:
4-Bromo-5,6-dihydropyridin-2(1H)-one can participate in various chemical reactions:
These reactions are typically performed under controlled conditions to avoid side reactions and ensure selectivity.
The biological activity of 4-Bromo-5,6-dihydropyridin-2(1H)-one is primarily attributed to its ability to interact with various biological targets:
Research indicates that compounds with similar structures have shown promise in treating conditions such as hypertension or cancer due to their ability to influence cellular signaling pathways.
4-Bromo-5,6-dihydropyridin-2(1H)-one has several potential applications in scientific research:
The intramolecular Wittig cyclization represents a powerful diastereospecific route to 4-bromo-5,6-dihydropyridin-2(1H)-one scaffolds. This methodology leverages the formation of phosphonium ylides to drive ring closure under mild conditions.
N-(3-Oxoalkyl)chloroacetamides serve as critical precursors for Wittig cyclization. Optimization studies revealed that reaction efficiency heavily depends on precursor structural features and preparation methods. Anti-configured precursors derived from trans-2-aminocyclohexyl ethanone exhibit superior cyclization yields (88%) compared to syn isomers due to reduced steric constraints during ring closure [2]. Solvent systems significantly impact precursor stability, with DMF providing optimal solubility for subsequent phosphonium salt formation at 0-7°C. Crystallization from chloroform-ether mixtures yields pure precursors essential for high-efficiency cyclization, while chromatography on silica gel (95:5 CHCl₃–EtOAc) effectively separates diastereomeric mixtures of precursors like anti-1e and anti-1f [2].
Table 1: Synthesis Conditions for N-(3-Oxoalkyl)chloroacetamide Precursors
Precursor | Synthetic Route | Yield (%) | Melting Point (°C) |
---|---|---|---|
1a | α,β-Unsaturated ketones + chloroacetonitrile | 56 | 90-91 |
1b | α,β-Unsaturated ketones + chloroacetonitrile | 81 | 104-105 |
anti-1d | Acylation of trans-2-aminocyclohexyl ethanone | 88 | 124-125 |
anti-1g | Cl₃CCH=NCOCH₂Cl + enamines | 55 | 74-75 |
Triphenylphosphonium salts (2a-g) serve as pivotal intermediates enabling diastereospecific ring closure. Their formation occurs via KI-catalyzed reaction between N-(3-oxoalkyl)chloroacetamides (1a-g) and PPh₃ in DMF at 0°C over 2-3 days, achieving 80-90% yields [2]. Critical to success is maintaining temperatures below 7°C to suppress α-haloacetamide reduction byproducts. Cyclization of phosphonium salts (2a-c) with equimolar sodium methoxide in methanol at room temperature delivers 5,6-dihydropyridin-2(1H)-ones (4a-c) in high yields. Anti-configured salts (2d-g) undergo exclusively diastereospecific cyclization to trans-fused hexahydroquinolinones (4d-g) with ring junction stereochemistry confirmed by characteristic coupling constants (³J₁,₈ₐ = 8.2-11.1 Hz). Excess base induces epimerization at the α-carbonyl center, yielding cis/trans mixtures [2].
Table 2: Cyclization Products from Phosphonium Salts
Phosphonium Salt | Product | Yield (%) | Melting Point (°C) | Stereochemistry |
---|---|---|---|---|
2a | 4a | High | 135-136 (sublimes) | - |
2b | 4b | High | >210 (decomp) | - |
anti-2d | trans-4d | High | 176-177 | 4a,8a-trans |
anti-2e | trans-4e | High | 183-184 | 1,8a-trans |
This strategy provides efficient access to 3-bromo-4-alkyl-5,6-dihydropyridin-2(1H)-ones through pericyclic reactions, demonstrating remarkable regiocontrol.
In situ bromoketene generation from acyl chlorides (I or XI) using Et₃N enables direct [2+2] cycloaddition with imines, forming azetinone intermediates that spontaneously rearrange to 4-substituted 3-bromo-5,6-dihydropyridin-2(1H)-ones. The reaction proceeds under mild conditions without isolation of highly reactive ketene species. Key to regioselectivity is the β,γ-unsaturation in the ketene precursor, which directs 6-endo-trig cyclization during rearrangement [4]. Copper or silver catalysts can enhance reaction rates and stereoselectivity, though uncatalyzed versions remain effective for achiral substrates. The one-pot protocol significantly reduces purification steps while maintaining yields of 36-42% for the brominated heterocycles [4] [6].
The methodology tolerates diverse alkyl substituents at the 4-position, with ethyl, methyl, and functionalized alkyl groups incorporating efficiently. Chiral imines derived from (R)-glyceraldehyde acetonide yield enantiomerically enriched products, enabling asymmetric synthesis of bioactive alkaloid precursors. Post-functionalization demonstrates versatility: bromine displacement with allylamine generates 3-allylaminopyridines, while 5-ethyl derivatives undergo aziridination to fused bicyclic systems upon treatment with electrophilic nitrogen sources [4]. Limitations emerge with bulky tert-alkyl groups due to steric hindrance during cycloaddition.
Table 3: Substrate Scope in Cycloaddition-Derived Bromodihydropyridinones
Ketene Precursor | Imine Type | 4-Position Substituent | Yield (%) | Downstream Product |
---|---|---|---|---|
Achiral (I) | Aromatic | Methyl | 42 | 3-Allylaminopyridine |
Achiral (I) | Aliphatic | Ethyl | 39 | Fused aziridine |
Chiral (XI) | α,β-Unsaturated | Ethyl | 37 | Enantiopure alkaloid precursor |
Bromination strategies profoundly impact efficiency and stereochemical outcomes in 4-bromo-5,6-dihydropyridin-2(1H)-one synthesis.
Direct Bromination: 5,6-Dihydro-2H-pyran-2-one undergoes electrophilic bromination at C3 using Br₂/CH₂Cl₂ (4 hr addition, 28°C) to yield 3-bromo-5,6-dihydro-2H-pyran-2-one (89%), followed by NBS-mediated allylic bromination (CCl₄, reflux) to install the second bromide. Final dehydrohalogenation with Et₃N generates 3-bromo-2H-pyran-2-one [3]. This stepwise approach requires meticulous control to avoid overbromination.
Post-Cyclization Halogenation: Late-stage bromination of preformed dihydropyridinones offers advantages for complex substrates. Pyridinium bromide perbromide (PBPB) in ethyl acetate selectively brominates methyl groups at C2/C6 of 1,4-DHPs under milder conditions than N-bromosuccinimide (NBS), achieving higher yields for tetrabromination (43% → 94%) [7]. Microwave-assisted NBS bromination catalyzed by p-toluenesulfonic acid accelerates α-bromination of carbonyl precursors to 30 minutes but shows limited regioselectivity in unsaturated systems [8].
Table 4: Bromination Agent Efficiency Comparison
Brominating Agent | Substrate | Conditions | Yield (%) | Advantages |
---|---|---|---|---|
Br₂ | 5,6-Dihydro-2H-pyran-2-one | CH₂Cl₂, 25°C, 4h | 89 | High atom economy |
NBS | 2,6-Dimethyl-1,4-DHP | MeOH, rt, 12h | 43-75 | Commercial availability |
PBPB | Bis-1,4-DHP dodecyl ester | EtOAc, rt, 3h | 94 | Enhanced selectivity, mild |
DBDMH | 1,4-DHP methyl groups | CHCl₃, 0°C, 1h | 82 | Two Br atoms per molecule |
Stereoselectivity during bromination depends on existing chiral centers and reagent choice. Wittig-derived cyclizations preserve chirality from phosphonium salts (2d-g), yielding exclusively trans-fused products where bromine occupies equatorial positions [2]. Electrophilic bromination of enones shows solvent-dependent stereoselectivity: nonpolar solvents favor axial addition via bromonium ion intermediates, while protic solvents promote epimerization. Catalyst-controlled enantioselective bromination using chiral phosphoric acids with DBDMH achieves up to 92% ee in desymmetrization of prochiral dihydropyridines [7]. Conformational locking through ring fusion (e.g., hexahydroquinolinones) directs bromine incorporation to minimize 1,3-diaxial interactions.
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7